BROMOCRIPTINE MESYLATE
Overview
Description
BROMOCRIPTINE MESYLATE is a semisynthetic ergot alkaloid derivative with potent dopaminergic activity. It is primarily used to inhibit prolactin secretion and treat conditions associated with hyperprolactinemia, such as galactorrhea, prolactin-dependent menstrual disorders, and infertility . Additionally, it is indicated for the management of Parkinsonian Syndrome and acromegaly .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of BROMOCRIPTINE MESYLATE involves dissolving bromocriptine in methanol, followed by the dropwise addition of a methanesulfonic acid aqueous solution. The mixture is stirred for 10-40 minutes, cooled to room temperature, and then filtered to obtain a solid. This solid is recrystallized with ethanol, filtered, and dried to yield this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions, including temperature, pH, and solvent composition, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
BROMOCRIPTINE MESYLATE undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce dehydrogenated compounds .
Scientific Research Applications
BROMOCRIPTINE MESYLATE has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying the reactivity and stability of ergot alkaloids.
Biology: It serves as a tool for investigating the role of dopamine receptors in various biological processes.
Medicine: It is used in the treatment of hyperprolactinemia, Parkinsonian Syndrome, and acromegaly. .
Mechanism of Action
BROMOCRIPTINE MESYLATE exerts its effects by acting as a dopamine D2 receptor agonist. It inhibits adenylyl cyclase, reducing intracellular cAMP concentrations and blocking IP3-dependent release of Ca2+ from intracellular stores . This leads to the inhibition of prolactin secretion and modulation of dopaminergic pathways involved in motor control and endocrine regulation .
Comparison with Similar Compounds
Similar Compounds
Bromocriptine: A closely related compound with similar dopaminergic activity and clinical applications.
Cabergoline: Another ergot derivative used to treat hyperprolactinemia with a longer half-life and higher affinity for dopamine receptors.
Pergolide: An ergot derivative used in the treatment of Parkinson’s disease with similar dopaminergic properties.
Uniqueness
BROMOCRIPTINE MESYLATE is unique due to its specific bromination, which enhances its binding affinity and selectivity for dopamine D2 receptors. This modification provides distinct pharmacokinetic and pharmacodynamic properties compared to other ergot derivatives .
Properties
IUPAC Name |
(9R)-5-bromo-N-[(1S,2S,4R,7S)-2-hydroxy-7-(2-methylpropyl)-5,8-dioxo-4-propan-2-yl-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl]-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide;methanesulfonic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H40BrN5O5.CH4O3S/c1-16(2)12-24-29(40)37-11-7-10-25(37)32(42)38(24)30(41)31(43-32,17(3)4)35-28(39)18-13-20-19-8-6-9-22-26(19)21(27(33)34-22)14-23(20)36(5)15-18;1-5(2,3)4/h6,8-9,13,16-18,23-25,34,42H,7,10-12,14-15H2,1-5H3,(H,35,39);1H3,(H,2,3,4)/t18-,23?,24+,25+,31-,32+;/m1./s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOJMTMIRQRDZMT-JGYCFGIMSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1C(=O)N2CCCC2C3(N1C(=O)C(O3)(C(C)C)NC(=O)C4CN(C5CC6=C(NC7=CC=CC(=C67)C5=C4)Br)C)O.CS(=O)(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@H]1C(=O)N2CCC[C@H]2[C@]3(N1C(=O)[C@](O3)(C(C)C)NC(=O)[C@H]4CN(C5CC6=C(NC7=CC=CC(=C67)C5=C4)Br)C)O.CS(=O)(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H44BrN5O8S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
750.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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